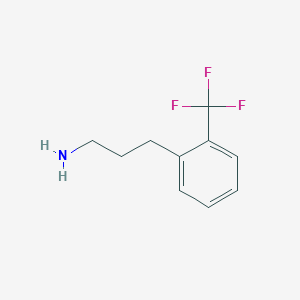![molecular formula C22H24N4O3 B2533679 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-11-6](/img/no-structure.png)
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AL-108, is a small molecule drug candidate that has been studied for its potential use in treating Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, have been extensively studied in medicinal chemistry for their potential biological activities. Quinazoline derivatives are important in the synthesis of various bioactive molecules, displaying antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus inspires the creation of new medicinal agents by introducing bioactive moieties, addressing solubility challenges faced in drug development (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Quinazoline compounds, including specific derivatives, have been identified for their anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino or substituted amino groups, researchers have developed novel analogues with anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, indicating the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Applications in Optoelectronic Materials
Quinazoline derivatives are also prominent in the development of optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems creates novel materials for electronic devices, luminescent elements, and image sensors. The electroluminescent properties of these derivatives make them valuable for manufacturing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives beyond medicinal applications, demonstrating their potential in the field of advanced materials science (Lipunova et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester. This intermediate is then reacted with 1,2-diaminoethane to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)propanoic acid", "ethyl acetoacetate", "1,2-diaminoethane" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with 1,2-diaminoethane in the presence of a base such as sodium hydroxide to form the final product, 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione." ] } | |
CAS-Nummer |
896381-11-6 |
Produktname |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Molekularformel |
C22H24N4O3 |
Molekulargewicht |
392.459 |
IUPAC-Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29) |
InChI-Schlüssel |
BHYZDXXFNXIKST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)
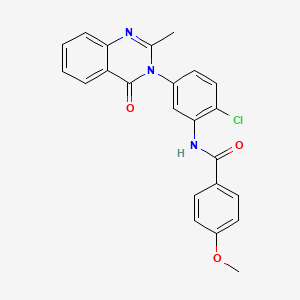
![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)
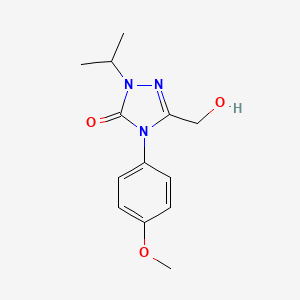
![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)
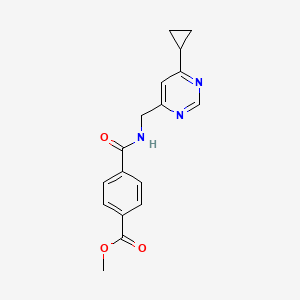
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)
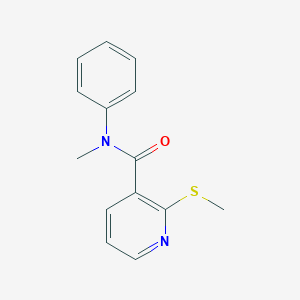
![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)
![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)
